(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone
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Overview
Description
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Isoquinoline derivatives: Prepared through Pictet-Spengler reactions or Bischler-Napieralski cyclization.
Pyrrole derivatives: Synthesized via Paal-Knorr synthesis or Hantzsch pyrrole synthesis.
The final coupling reaction often requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Typically performed in anhydrous solvents under inert conditions.
Substitution: Requires specific catalysts or promoters to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
The compound’s potential therapeutic properties are being investigated for the treatment of various diseases. Its ability to modulate specific molecular pathways makes it a candidate for developing new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties contribute to the development of high-performance products.
Mechanism of Action
The mechanism by which (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.
Other isoquinoline derivatives: Compounds with similar core structures but different substituents, affecting their chemical and biological properties.
Uniqueness
What sets (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone apart is its combination of isoquinoline and pyrrole moieties, which imparts unique chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-26-20-13-17-9-12-24(15-18(17)14-21(20)27-2)22(25)16-5-7-19(8-6-16)23-10-3-4-11-23/h3-8,10-11,13-14H,9,12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLGAYHNZKKKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=C(C=C3)N4C=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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